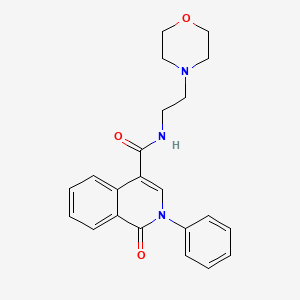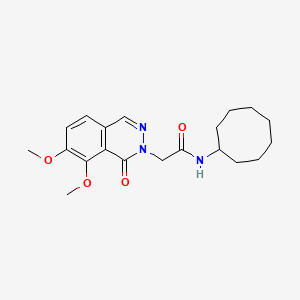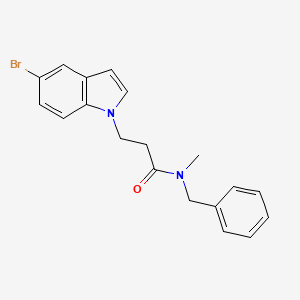![molecular formula C23H24ClN3O2 B11149246 3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B11149246.png)
3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one is a complex organic compound that features an indole core, a piperazine ring, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Piperazine Introduction: The acetylated indole is reacted with 1-(2-chlorophenyl)piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine rings.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized forms of the indole or piperazine rings.
Reduction: Reduced forms of the acetyl group, such as alcohols.
Substitution: Substituted derivatives of the chlorophenyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound may interact with various enzymes and receptors, making it a candidate for studying biochemical pathways and mechanisms.
Medicine
In medicine, 3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one is of interest for its potential therapeutic effects. It may act on neurotransmitter systems, offering potential treatments for neurological and psychological disorders.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, or as a specialty chemical in various applications.
Mecanismo De Acción
The mechanism of action for this compound likely involves interaction with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation. The indole core can mimic serotonin, allowing the compound to bind to serotonin receptors, while the piperazine ring may interact with dopamine or other neurotransmitter systems.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-indol-3-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one: Similar structure but lacks the acetyl group.
3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one: Similar structure but with a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
The presence of the acetyl group and the chlorophenyl piperazine moiety makes 3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one unique. These functional groups can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy and selectivity in therapeutic applications.
Propiedades
Fórmula molecular |
C23H24ClN3O2 |
|---|---|
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
3-(3-acetylindol-1-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C23H24ClN3O2/c1-17(28)19-16-27(21-8-4-2-6-18(19)21)11-10-23(29)26-14-12-25(13-15-26)22-9-5-3-7-20(22)24/h2-9,16H,10-15H2,1H3 |
Clave InChI |
JGIXLPIXLZHLLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl dimethylcarbamate](/img/structure/B11149170.png)
![[4-(diphenylmethyl)piperazin-1-yl][trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone](/img/structure/B11149176.png)
![Ethyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11149182.png)
![Ethyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11149194.png)
![6-imino-2-oxo-N-(1-phenylethyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11149197.png)
![Diethyl 4-(3-methoxy-4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11149198.png)
![6-Imino-11-methyl-5-(4-methylbenzenesulfonyl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11149209.png)
![ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate](/img/structure/B11149217.png)


![2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone](/img/structure/B11149238.png)

![(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11149261.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B11149268.png)
